molecular formula C9H5IO3 B14353890 2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- CAS No. 90483-91-3

2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo-

Cat. No.: B14353890
CAS No.: 90483-91-3
M. Wt: 288.04 g/mol
InChI Key: QEEDRWGYELREJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- is a chemical compound belonging to the benzopyran family It is characterized by the presence of a benzopyran ring structure with hydroxy and iodo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- typically involves the iodination of 6-hydroxy-2H-1-benzopyran-2-one. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of 2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodo group can be reduced to form the corresponding hydroxy compound.

    Substitution: The iodo group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted benzopyran derivatives with various functional groups.

Scientific Research Applications

2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- involves its interaction with specific molecular targets and pathways. The hydroxy and iodo groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxycoumarin: Similar structure but lacks the iodo substituent.

    4-Hydroxy-6-iodo-2H-1-benzopyran-2-one: Similar structure with different substitution pattern.

    5,7-Dimethoxy-2H-1-benzopyran-2-one: Contains methoxy groups instead of hydroxy and iodo groups.

Uniqueness

2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- is unique due to the presence of both hydroxy and iodo substituents, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

90483-91-3

Molecular Formula

C9H5IO3

Molecular Weight

288.04 g/mol

IUPAC Name

6-hydroxy-5-iodochromen-2-one

InChI

InChI=1S/C9H5IO3/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4,11H

InChI Key

QEEDRWGYELREJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C1C(=C(C=C2)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.